
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine is an organic compound with the molecular formula C7H7ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine can be achieved through several synthetic routes. One common method involves the chloromethylation of 5-fluoro-2-methoxy-pyridine. This reaction typically requires the use of chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-ChloroMethyl-5-fluoro-2-hydroxy-pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-ChloroMethyl-5-fluoro-2-ethyl-pyridine: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The methoxy group also contributes to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1227496-70-9 |
|---|---|
Molekularformel |
C7H7ClFNO |
Molekulargewicht |
175.59 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 |
InChI-Schlüssel |
PJKUEKSQDKXAON-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1CCl)F |
Kanonische SMILES |
COC1=C(C=C(C=N1)F)CCl |
Synonyme |
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


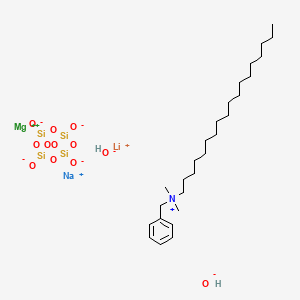
![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)
![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)
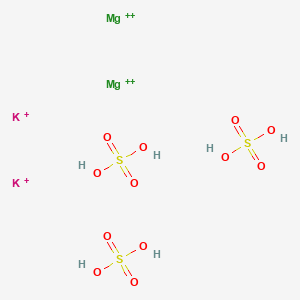
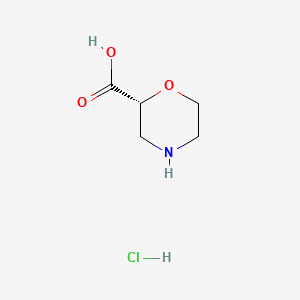
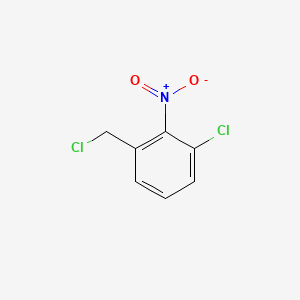
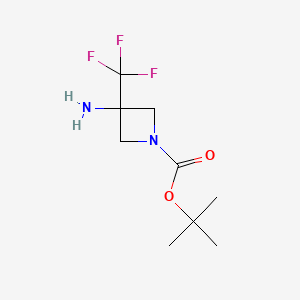
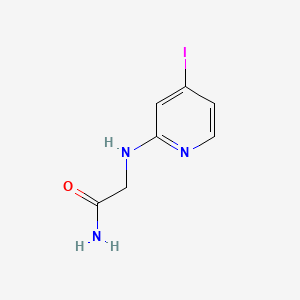

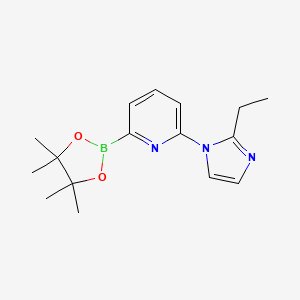
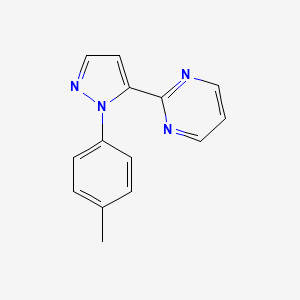
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

